molecular formula C15H12N2O2 B1613818 2-Methoxy-5-(2-cyanophenylacetyl)pyridine CAS No. 898785-91-6

2-Methoxy-5-(2-cyanophenylacetyl)pyridine

Cat. No.: B1613818
CAS No.: 898785-91-6
M. Wt: 252.27 g/mol
InChI Key: HNFDJSSNOOEUGC-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(2-cyanophenylacetyl)pyridine” is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . It is used as a synthesis intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a methoxy group at the 2-position and a 2-cyanophenylacetyl group at the 5-position .

Scientific Research Applications

Pyridine Derivatives as Insecticides

Pyridine derivatives, including molecules structurally related to 2-Methoxy-5-(2-cyanophenylacetyl)pyridine, have been explored for their insecticidal properties. For example, the synthesis and evaluation of several pyridine derivatives have demonstrated significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch. One compound, in particular, showed an insecticidal activity about four times that of the commercial insecticide acetamiprid. These findings highlight the potential of pyridine derivatives as effective agents for pest control in agriculture (Bakhite et al., 2014).

Electrochemical Behavior and Corrosion Inhibition

Another area of application for pyridine derivatives involves their electrochemical behavior and potential as corrosion inhibitors. The study of the electrochemical behavior of certain pyridine derivatives has led to insights into their mechanism of action in protecting metals from corrosion. For instance, the investigation into the adsorption and corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid has provided valuable information on their effectiveness as corrosion inhibitors. This research has implications for extending the lifespan of metals in industrial applications (Ansari et al., 2015).

Photophysical Studies and Fluorophores

The photophysical properties of pyridine derivatives have been extensively studied, revealing their potential as highly emissive fluorophores. Research into 2-pyridone analogs has shown high fluorescence quantum yields, indicating their applicability in the development of new optical materials and sensors. Modifications to the pyridine structure, such as substituting with phenylsulfonyl, morpholino, and 4-diethylamino groups, have been found to significantly enhance fluorescence properties, offering possibilities for applications in bioimaging and molecular probes (Hagimori et al., 2019).

Catalysis and Chemical Synthesis

Pyridine derivatives play a crucial role in catalysis, particularly in reactions such as methoxycarbonylation of olefins. Palladium complexes bearing P,N-donor ligands, including pyridine-based ligands, have shown efficiency in catalyzing the methoxycarbonylation of alkenes. This catalytic activity is significant for the synthesis of various organic compounds, highlighting the importance of pyridine derivatives in facilitating chemical transformations with industrial relevance (Aguirre et al., 2007).

Properties

IUPAC Name

2-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15-7-6-13(10-17-15)14(18)8-11-4-2-3-5-12(11)9-16/h2-7,10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFDJSSNOOEUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642160
Record name 2-[2-(6-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-91-6
Record name 2-[2-(6-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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